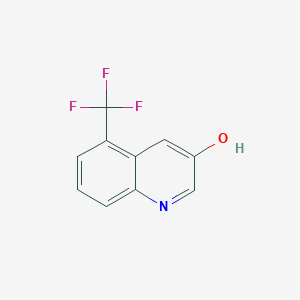

![molecular formula C14H16ClFN2O2 B2572912 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone CAS No. 923170-91-6](/img/structure/B2572912.png)

1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone” is a chemical compound with the molecular formula C14H16ClFN2O2 and a molecular weight of 298.74 . It is used in proteomics research .

Synthesis Analysis

The synthesis of this compound or its derivatives involves the use of piperazine and chloroacetyl chloride . A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical and spectral characteristics . The InChI code for a similar compound, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone, is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 .Physical And Chemical Properties Analysis

The compound is a yellow-white solid with a melting point of 135-138 °C .Scientific Research Applications

Antibacterial Agents

1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone: derivatives have been investigated for their antimicrobial properties. For instance, a series of hybrid molecules combining norfloxacin (a quinolone antibiotic) with a thiazolidinedione moiety were synthesized. These hybrids aimed to enhance the antibacterial effect by targeting DNA gyrase and combatting quinolone-resistant bacterial strains. Additionally, the thiazolidinedione component contributed to anti-pathogenicity by preventing biofilm formation .

Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) Inhibition

Certain derivatives of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone demonstrated promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). Notably, a specific derivative exhibited MIC values as low as 16 mg/mL, making it 16-fold more potent than ciprofloxacin .

Antifungal Agents

Another avenue of research involves the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines derived from 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone . These compounds were explored as potential antifungal agents. The synthesis process involved intramolecular cyclization mediated by polyphosphoric acid (PPA) .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

Mechanism of Action

Target of Action

Similar compounds have been known to target dna gyrase, a type ii topoisomerase, which is essential for bacterial dna replication .

Mode of Action

The mode of action of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone involves interaction with its target, potentially DNA gyrase, resulting in inhibition of the target’s function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound affects the dna replication pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

Based on the potential target, it can be inferred that the compound inhibits bacterial growth by disrupting dna replication .

properties

IUPAC Name |

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN2O2/c1-10(19)11-2-3-13(12(16)8-11)17-4-6-18(7-5-17)14(20)9-15/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADSZGSHLWDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572831.png)

![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)

![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)

![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)